tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Regioselective synthesis Benzimidazole functionalization Medicinal chemistry building blocks

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 1037207-08-1) is a bifunctional benzimidazole building block featuring an N-Boc protecting group and a primary bromomethyl electrophile at the 5-position. The compound is synthesized via radical bromination of tert-butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate using N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane at 90 °C, affording the product in 89% yield with 80% purity by UPLC (254 nm).

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 1037207-08-1
Cat. No. B3204508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS1037207-08-1
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CBr
InChIInChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-6-9(7-14)4-5-11(10)16/h4-6,8H,7H2,1-3H3
InChIKeyYNJSMLGKVOCZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 1037207-08-1): Procurement-Relevant Identity and Reactivity Profile


tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 1037207-08-1) is a bifunctional benzimidazole building block featuring an N-Boc protecting group and a primary bromomethyl electrophile at the 5-position . The compound is synthesized via radical bromination of tert-butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate using N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane at 90 °C, affording the product in 89% yield with 80% purity by UPLC (254 nm) . Its molecular formula is C₁₃H₁₅BrN₂O₂ and its molecular weight is 311.17 g/mol . Commercial suppliers typically offer this compound at ≥95% purity with storage at –20 °C under dry, light-protected, sealed conditions .

Why In-Class Benzimidazole Bromomethyl Building Blocks Cannot Simply Be Interchanged with tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate


Although several Boc-protected bromomethyl benzimidazoles share the same molecular formula (C₁₃H₁₅BrN₂O₂), their substitution patterns, protection states, and counterion forms dictate profoundly different reactivity, stability, and synthetic compatibility profiles [1]. The 5-bromomethyl regioisomer offers distinct steric and electronic properties compared to the 4-substituted analog, while the Boc protecting group enables orthogonal deprotection strategies that the free NH form cannot support . Furthermore, the bromomethyl electrophile exhibits significantly higher reactivity toward N, O, and S nucleophiles than the corresponding chloromethyl analogs, directly impacting reaction rates, yields, and the accessibility of downstream functionalized derivatives [1]. Generic substitution without quantitative evidence risks failed alkylations, protecting group incompatibility, and irreproducible synthetic sequences.

Quantitative Differentiation Evidence for tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Against Closest Analogs


5-Bromomethyl vs. 4-Bromomethyl Regioisomer: Position-Dependent Reactivity and Synthetic Access

The target compound bears the bromomethyl group exclusively at the 5-position of the benzimidazole core, whereas its closest regioisomer, tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9), places the electrophile at the 4-position . The two regioisomers are synthesized via distinct intermediates: the 5-isomer is prepared from tert-butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate via radical bromination with NBS (89% yield) , while the 4-isomer is prepared from 4-hydroxymethyl precursor using PBr₃ . No direct head-to-head comparative reactivity or biological data between the 5- and 4-regioisomers were identified in the accessible literature. The differentiation is structural and synthetic: the position of the bromomethyl group governs the geometry of subsequent derivatization and the steric environment of the electrophilic center, which is critical when the benzimidazole scaffold is embedded in a target binding pocket [1].

Regioselective synthesis Benzimidazole functionalization Medicinal chemistry building blocks

Boc-Protected vs. Free NH Benzimidazole: Orthogonal Synthetic Compatibility

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the benzimidazole N1, whereas 5-(bromomethyl)-1H-benzo[d]imidazole (CAS 1211523-55-5) exists as the free NH form . The Boc group renders the benzimidazole nitrogen non-nucleophilic, preventing undesired N-alkylation side reactions during bromomethyl substitution chemistry [1]. The Boc group is cleavable under acidic conditions (e.g., TFA or HCl), enabling orthogonal deprotection after the bromomethyl handle has been elaborated. No direct quantitative comparison of side-reaction profiles between Boc-protected and free-NH forms was found; this is a well-established class-level principle of protecting group strategy [1]. The free-NH compound has a molecular weight of 211.06 g/mol versus 311.17 g/mol for the Boc-protected form . The hydrobromide salt (CAS 1357946-12-3, MW 291.97) represents a third form with altered solubility and handling properties .

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Bromomethyl vs. Chloromethyl Leaving Group Reactivity: Quantitative Evidence from Imidazolium Systems

In a study of N,N′-diarylimidazolium salts, bromomethyl-functionalized derivatives were found to be significantly more reactive towards various N, O, and S nucleophiles than their chloromethyl counterparts, enabling the preparation of previously inaccessible heteroatom-functionalized imidazolium salts [1]. While this study was conducted on imidazolium rather than benzimidazole systems, the leaving group ability trend (Br > Cl) is a fundamental physical organic principle that extrapolates to benzylic halides on benzimidazole scaffolds [2]. Chloromethyl analogs of the target compound (e.g., tert-butyl 5-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate) are not widely commercialized, and no direct comparative kinetic data for the benzimidazole series were identified. The bromomethyl group offers a practical balance: higher reactivity than chloromethyl for efficient diversification, yet greater stability and synthetic accessibility than iodomethyl analogs, which were reported as unstable in the imidazolium study [1].

Nucleophilic substitution Leaving group ability Halomethyl electrophiles

Documented Synthetic Yield and Purity: Benchmark from Patent Literature

A reproducible synthetic protocol for the target compound is documented in patent WO2018/178384, yielding tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate in 89% isolated yield via radical bromination of the 5-methyl precursor using NBS (1.05 equiv) and dibenzoyl peroxide (0.03 equiv) in CCl₄ at 90 °C overnight . The crude product exhibits 80% purity by UPLC at 254 nm (RT = 3.75 min, [M+H]⁺ = 312.75) . Commercial suppliers subsequently offer the compound at ≥95% purity (AKSci) or 97% (ChemicalBook), indicating that further purification (e.g., column chromatography) upgrades the material to research-grade quality . In contrast, the 4-regioisomer (CAS 132873-77-9) is typically offered at 97% purity but synthesized via a different route (PBr₃-mediated bromination of 4-hydroxymethyl precursor), and no yield data were found for direct comparison . This patent-validated protocol provides procurement confidence: the compound is accessible in multi-gram quantities with a defined synthetic history.

Process chemistry Radical bromination Quality control benchmarking

Storage and Stability: Defined Handling Requirements for Reproducible Performance

The target compound requires storage at –20 °C under dry, light-protected, and sealed conditions to maintain integrity . This specification reflects the compound's sensitivity: the Boc group is susceptible to thermal and acid-catalyzed deprotection, while the benzylic bromide is prone to hydrolysis and nucleophilic displacement under ambient moisture [1]. The free-NH analog 5-(bromomethyl)-1H-benzo[d]imidazole (CAS 1211523-55-5) is shipped at room temperature, suggesting different stability profiles . The hydrobromide salt form (CAS 1357946-12-3) introduces additional hygroscopicity considerations . No accelerated stability studies or quantitative degradation rate data were identified in the open literature for any of these analogs. The defined –20 °C storage requirement serves as a practical procurement specification: laboratories without reliable low-temperature storage should consider the free-NH or salt forms, accepting the trade-offs in synthetic compatibility.

Compound stability Storage conditions Procurement specifications

High-Impact Research and Industrial Application Scenarios for tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Functionalization of the Benzimidazole Core

In drug discovery programs constructing complex benzimidazole-based kinase or bromodomain inhibitors, the Boc-protected 5-bromomethyl compound enables a sequential functionalization strategy: (i) nucleophilic displacement of the bromomethyl group with amines, thiols, or alkoxides to install diversity at the 5-position, followed by (ii) acidic Boc deprotection to liberate the benzimidazole NH for further N-alkylation or acylation [1][2]. This orthogonality is not available with the free-NH analog (CAS 1211523-55-5), which would compete as a nucleophile during the first step [2]. The patent WO2018/178384 exemplifies this compound's use in constructing glutaminyl cyclase inhibitors, validating its role in pharmaceutical intermediate synthesis [1].

Regioselective SAR Exploration at the Benzimidazole 5-Position

When structure-activity relationship studies require systematic variation of substituents emanating from the benzimidazole 5-position, the target compound provides a single, well-defined regioisomeric starting point [1]. The 4-regioisomer (CAS 132873-77-9) offers an alternative vector, but the choice between 5- and 4-substitution is not interchangeable: it determines the spatial orientation of the appended group relative to the benzimidazole hinge-binding motif, a critical parameter in kinase inhibitor design [1][2]. The documented 89% synthetic yield and commercial availability at ≥95% purity ensure that multi-gram quantities can be procured reproducibly for parallel SAR libraries .

Synthesis of Functionalized N-Heterocyclic Carbene (NHC) Precursors and Coordination Complexes

The bromomethyl group serves as an alkylating handle for installing benzimidazole moieties onto imidazole or triazole scaffolds to generate NHC ligand precursors [1]. The superior reactivity of bromomethyl over chloromethyl electrophiles (demonstrated in imidazolium systems) translates to higher alkylation yields and access to sterically demanding NHC architectures [1]. The Boc group can be retained during alkylation to protect the benzimidazole nitrogen, then removed post-complexation to tune the electronic properties of the resulting metal complex [2].

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Synthesis

The compound's bifunctional nature—a protected nitrogen and a reactive benzylic bromide—makes it suitable for on-DNA chemical reactions in DEL technology, where the bromomethyl group can participate in nucleophilic substitution under aqueous conditions compatible with DNA integrity [1]. The Boc group provides a latent NH for later diversification or DNA attachment. The defined storage requirements (–20 °C, dry, sealed) must be factored into library production logistics, but the compound's commercial availability from multiple vendors at ≥95% purity supports reproducible library synthesis [2].

Quote Request

Request a Quote for tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.